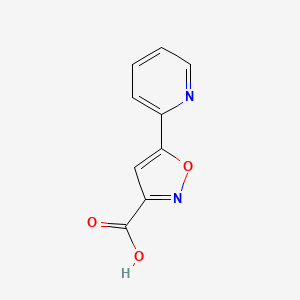

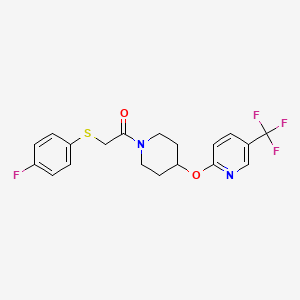

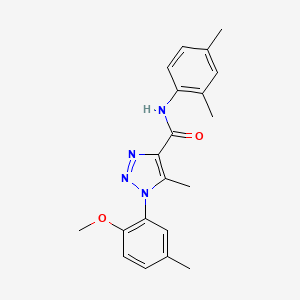

![molecular formula C27H25N3O5S2 B2506832 diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-59-0](/img/structure/B2506832.png)

diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate," is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as inhibition of human leukocyte elastase , antiallergy activity , and antituberculosis activity .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the Gewald thiophene synthesis is a method used to obtain ethyl 2-aminothiophene-3-carboxylates, which can serve as precursors for further chemical transformations . Similarly, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate involved structural modifications of quinazoline derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, was found to be stabilized by intermolecular and intramolecular hydrogen bonds, with the thieno[2,3-b]pyridine moiety being planar . This information can provide insights into the potential molecular conformation of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to act as inhibitors for enzymes such as human leukocyte elastase, where they function as acyl-enzyme inhibitors . The stability of these compounds under various conditions, such as alkaline hydrolysis, is also a key aspect of their chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystalline structure, as evidenced by X-ray diffraction data . The crystallographic data can reveal important aspects such as the space group, unit cell parameters, and molecular packing within the crystal lattice. These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research has demonstrated various methods for synthesizing thiophene and quinoline derivatives, highlighting their chemical reactivity and potential for creating structurally diverse compounds. For instance, Aleksandrov et al. (2020) discussed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and subsequent reactions, offering insights into electrophilic substitution reactions that could be applicable to related compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020). Additionally, Armas et al. (2003) provided crystallographic analysis of a closely related molecule, emphasizing the importance of structural characterization in understanding compound properties (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003).

Biological Activity

The exploration of biological activities of thieno[2,3-b]pyridine derivatives has shown promising results in various studies. Hung et al. (2014) synthesized and tested a series of thieno[2,3-b]pyridines-2-carboxamides for antiproliferative activity, identifying compounds with significant activity against cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Electropolymerization and Sensor Applications

Research into the electropolymerization of thieno[3,4-b][1,4]dioxin derivatives and their application in sensing technologies has also been reported. Carbas et al. (2012) synthesized a fluorescent polymer with sensitivity towards metal cations, particularly Fe^3+ ions, demonstrating the utility of such compounds in developing selective sensors (Carbas, Kıvrak, Zora, & Önal, 2012).

Propriétés

IUPAC Name |

diethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5S2/c1-3-34-26(32)23-17-11-12-30(27(33)35-4-2)15-22(17)37-25(23)29-24(31)18-14-20(21-10-7-13-36-21)28-19-9-6-5-8-16(18)19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVCFARQVDIALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

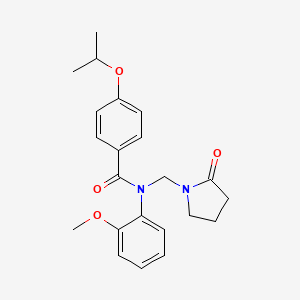

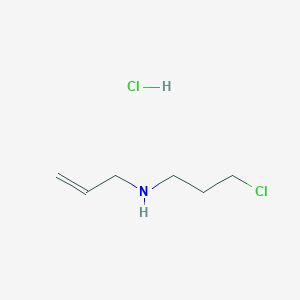

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

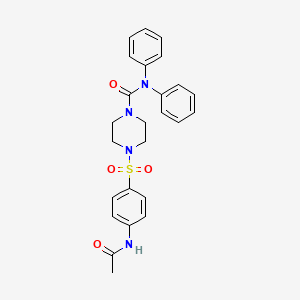

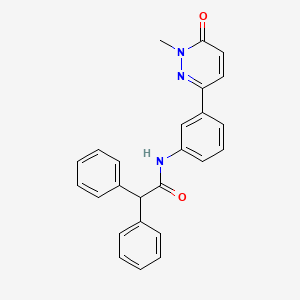

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

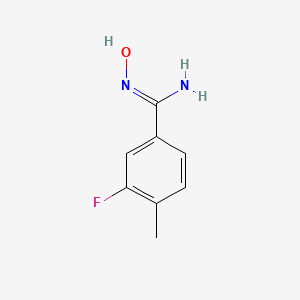

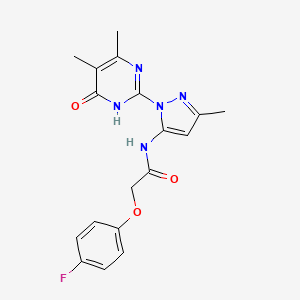

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)